molecular formula C22H43N5O12 B1207981 艾塞帕米星 CAS No. 58152-03-7

艾塞帕米星

货号 B1207981
CAS 编号: 58152-03-7
分子量: 569.6 g/mol
InChI 键: UDIIBEDMEYAVNG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isepamicin is an aminoglycoside antibiotic derived from actinomycetes. It has an antimicrobial spectrum that includes Enterobacteriaceae and Staphylococci . It was patented in 1973 and approved for medical use in 1988 . The World Health Organization has identified it as a Critically Important Antimicrobial for human use .


Synthesis Analysis

Isepamicin is a semi-synthetic derivative of dibekacin . The development of new aminoglycoside antibiotics like Isepamicin has been required to overcome the resistance mechanism of aminoglycoside-modifying enzymes (AMEs) of aminoglycoside-resistant pathogens . The aminoglycoside acetyltransferase, AAC(6′)-APH(2″), one of the most typical AMEs, was employed to enzymatically synthesize new 6′-N-acylated Isepamicin analogs .


Molecular Structure Analysis

Isepamicin has a molecular formula of C22H43N5O12 . Its average molecular weight is 569.6031 . The structure of Isepamicin includes 15 defined stereocentres .


Chemical Reactions Analysis

Isepamicin can be quantified in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The ion transitions for Isepamicin in this process are 586.3→425.3 m/z .


Physical And Chemical Properties Analysis

Isepamicin is not bound to plasma proteins and it distributes in extracellular fluids and into some cells (outer hair cells, kidney cortex) by active transport . It is not metabolized and is eliminated solely via the renal route .

科学研究应用

药理学特征和临床应用

艾塞帕米星是一种新一代氨基糖苷类抗生素,具有广谱抗菌谱、强杀菌活性和酶稳定性。它已被证明可有效治疗各种感染,尤其是泌尿系统感染 (张永新,2011)

临床药代动力学和药效学

艾塞帕米星表现出与阿米卡星相似的特性,但对某些产生酶的菌株具有增强的活性。它通过静脉或肌肉注射给药,不代谢,并通过肾脏途径消除。它对肠杆菌科细菌和葡萄球菌的疗效很显着,尽管某些细菌如厌氧菌和奈瑟菌属具有抗性 (M. Tod, Christophe Padoin, & Olivier Petitjean, 2000)

对医院分离株的体外敏感性

与其他氨基糖苷类相比,艾塞帕米星显示出更优异的体外活性,使其成为医院中出现对其他抗生素耐药的多重耐药医院分离株的可行替代品 (A. Kapil, R. Bali, & B. Das, 2001)

对革兰氏阴性菌的体外疗效

这种氨基糖苷类对易感和对碳青霉烯类不敏感的肠杆菌科细菌均有效。它对耐碳青霉烯类肠杆菌科细菌的疗效尤其值得注意,提示了一种由这些细菌引起的感染的治疗选择 (Tanriverdi Cayci Yeliz 等,2020)

对分枝杆菌的活性

艾塞帕米星对分枝杆菌属物种(如脓肿分枝杆菌、机会分枝杆菌和龟分枝杆菌)表现出显着的体外活性,与其他氨基糖苷类和卡普霉素相比,显示出相似或更好的活性 (G. Shen 等,2007)

革兰氏阴性菌的敏感性:系统评价

基于对 2000 年至 2010 年研究的回顾,艾塞帕米星可能对对阿米卡星和其他氨基糖苷类具有耐药性的革兰氏阴性菌在体外有效。在临床研究中,艾塞帕米星在治疗儿童尿路感染方面与阿米卡星一样有效 (M. Falagas 等,2012)

体外抗菌活性和临床应用

艾塞帕米星对临床分离菌表现出高活性,并可有效治疗细菌感染,表明其作为令人满意的治疗选择具有潜力 (杨静,2002)

肠杆菌科临床分离株对艾塞帕米星的抗菌敏感性

艾塞帕米星对几乎所有肠杆菌科物种均表现出高体外活性,使其成为对碳青霉烯类耐药肺炎克雷伯菌的潜在最后治疗选择,尤其是在这种耐药性流行的地区 (S. Maraki 等,2012)

血浆样品中艾塞帕米星的 LC 分析

一种用于测定大鼠血浆中艾塞帕米星的 LC 方法的开发,可用于该氨基糖苷类的治疗药物监测 (肖娟常和景东彭,2009)

属性

IUPAC Name

(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N5O12/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIIBEDMEYAVNG-ZKFPOVNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43N5O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048380
Record name Isepamicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isepamicin

CAS RN

58152-03-7
Record name Isepamicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58152-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isepamicin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058152037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isepamicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13540
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isepamicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-O-6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1→6)]-1,3-diamino-N1-(3-aminolactoyl)-1,2,3-trideoxy-D-scyllo-inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISEPAMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7K224460P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isepamicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041911
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isepamicin
Reactant of Route 2
Isepamicin
Reactant of Route 3
Isepamicin
Reactant of Route 4
Isepamicin
Reactant of Route 5
Isepamicin
Reactant of Route 6
Isepamicin

Citations

For This Compound
2,980
Citations
M Tod, C Padoin, O Petitjean - Clinical pharmacokinetics, 2000 - Springer
… Isepamicin is administered intravenously or intramuscularly at a dosage of 15 mg/kg once daily or 7.5 mg/kg twice daily. Isepamicin is … Isepamicin is not metabolised and is eliminated …
Number of citations: 46 link.springer.com
YH Ban, MC Song, HJ Kim, H Lee, JB Wi, JW Park… - Biomolecules, 2020 - mdpi.com
… used in the clinic and 6′-N-acylated isepamicin (ISP) analogs developed in this study. … in the clinic and 6′-N-acylated isepamicin (ISP) analogs developed in this study. Kanamycin A, …
Number of citations: 5 www.mdpi.com
F Fuentes, J Izquierdo, MM Martín… - Antimicrobial agents …, 1998 - Am Soc Microbiol
… 8 MIC) of azithromycin and isepamicin against standard strains … h), despite the fact that isepamicin had lower times above the … isepamicin against standard strains ofE. coli and S. aureus. …
Number of citations: 27 journals.asm.org
RN Jones, DM Johnson, MS Barrett… - Journal of …, 1991 - Taylor & Francis
… Isepamicin/ampicillin combinations produced synergistic killing of those enterococci not … Enterococcus faecium strains were also refractory to isepamicin/ampicillin synergy. Isepamicin …
Number of citations: 12 www.tandfonline.com
GH Shen, BD Wu, KM Wu, JH Chen - Antimicrobial agents and …, 2007 - Am Soc Microbiol
… Amikacin and isepamicin, an aminoglycoside used in Asia, were … Isepamicin has shown excellent activities against a wide … This study compared the activities of isepamicin with those of …
Number of citations: 23 journals.asm.org
From The Belgian Isepamicin Multicentre Study … - Acta Clinica …, 2001 - Taylor & Francis
The in vitro activity of isepamicin was compared to that of amikacin, gentamicin, cefepime, ciprofloxacin and meropenem against Gram-negative bacilli isolated from patients …
Number of citations: 18 www.tandfonline.com
G Samonis, S Maraki, EK Vouloumanou… - European journal of …, 2012 - Springer
… We evaluated the antimicrobial activity of isepamicin … to isepamicin (including 79.9 % of Pseudomonas spp, 37.2 % of Acinetobacter spp, 43.1 % of other non-fermenters). Isepamicin …
Number of citations: 12 link.springer.com
ME Falagas, DE Karageorgopoulos… - Expert review of anti …, 2012 - Taylor & Francis
… We sought to review the potential role of isepamicin against … , isepamicin was as active as amikacin for the treatment of 55 children with urinary tract infections. In conclusion, isepamicin …
Number of citations: 17 www.tandfonline.com
M Tod, C Minozzi, G Beaucaire… - Journal of …, 1999 - academic.oup.com
… isepamicin pharmacokinetics in 196 intensive care unit patients treated for nosocomial pneumonia with isepamicin … groups with respect to the following isepamicin dosing regimens: (i) …
Number of citations: 30 academic.oup.com
RN Jones - Journal of Chemotherapy (Florence, Italy), 1995 - europepmc.org
… isepamicin is most similar to that of amikacin, another aminoglycoside with high enzyme stability. Reviews of isepamicin … and other pseudomonads had isepamicin consensus MIC90s of …
Number of citations: 42 europepmc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。